
(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine” is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42 . This compound is intended for research use only and is not meant for human or veterinary use.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as solubility, melting point, boiling point, and reactivity. Unfortunately, these specific details for “this compound” are not provided in the search results .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Antibacterial Evaluation of Heterocyclic Compounds : Research has been directed towards synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. These studies have led to the development of compounds with high antibacterial activities, highlighting the potential of such chemical structures in medical applications (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Evaluation of Novel Compounds : The synthesis of novel compounds bearing a sulfonamido moiety has been explored, with some displaying significant antimicrobial properties. These findings support the investigation into the use of these compounds for therapeutic purposes, particularly in combating microbial infections (Elgemeie et al., 2017).
Synergy with Antifolate Drugs : A study on azasterols, which are structurally related to sulfonamides, showed that when used in combination with antifolate drugs, they exhibit potent synergistic effects against Toxoplasma gondii. This suggests that modifying the sulfonyl moiety in heterocyclic compounds could enhance their efficacy as part of combination therapies (Dantas-Leite et al., 2005).
Design and Synthesis of Sulfa-Drugs : The design and synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents have been reported. These compounds show significant activity against various microbial strains, underscoring the therapeutic potential of sulfonyl-containing heterocyclic compounds (El‐Sayed et al., 2017).
Facile Synthesis of Antimicrobial Derivatives : Novel methodologies for the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines linked to a diaryl sulfone moiety have been developed, demonstrating promising antimicrobial activities. This innovative approach offers a rapid and efficient way to produce new antimicrobial agents (Mady et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-2-4-15(5-3-14)7-11-24(21,22)20-10-6-16(13-20)23-17-12-18-8-9-19-17/h2-5,7-9,11-12,16H,6,10,13H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKTVMRVPGJQTJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
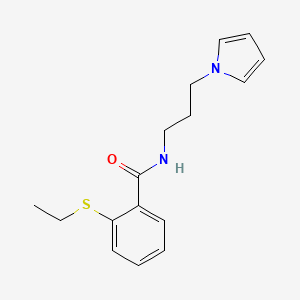
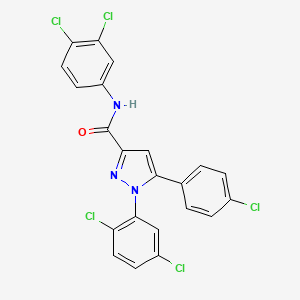


![6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2532799.png)
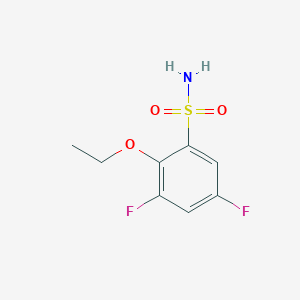


![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)
![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)
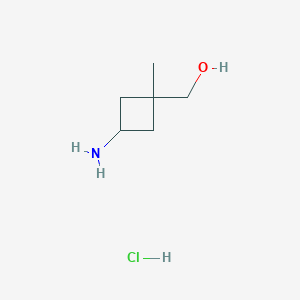
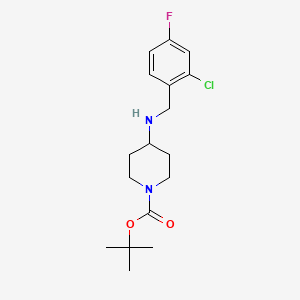
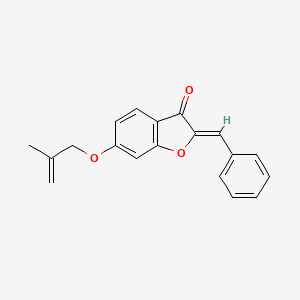
![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)
